molecular formula C7H8ClN3 B7854068 1H-Benzo[d]imidazol-6-amine hydrochloride CAS No. 1772-40-3

1H-Benzo[d]imidazol-6-amine hydrochloride

Cat. No. B7854068
CAS RN: 1772-40-3
M. Wt: 169.61 g/mol
InChI Key: JBBDFXOCBQKHMN-UHFFFAOYSA-N
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Description

1H-Benzo[d]imidazol-6-amine hydrochloride is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of benzimidazole, a type of organic compound that consists of a benzene ring fused to an imidazole ring .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study reported a hit to lead process to fine-tune the potency of a previously reported inhibitor, which led to the discovery of a potent antagonist .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques, such as UV-Vis spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction .

properties

IUPAC Name

3H-benzimidazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-5-1-2-6-7(3-5)10-4-9-6;/h1-4H,8H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBDFXOCBQKHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332649
Record name 3H-benzimidazol-5-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1772-40-3, 55299-95-1
Record name NSC170648
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170648
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC11998
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11998
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3H-benzimidazol-5-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55299-95-1
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